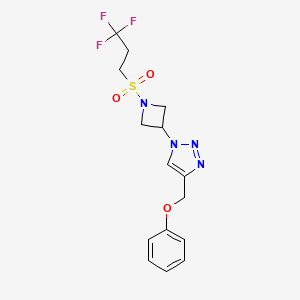
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its multi-functional groups and unique structural features This compound falls under the category of heterocyclic chemistry due to the presence of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Phenoxymethyl Intermediate
Reagents: : Phenol, formaldehyde
Conditions: : Acidic or basic catalyst, typically under reflux conditions
Reaction: : Phenol reacts with formaldehyde to form phenoxymethyl intermediate
Step 2: Synthesis of Azetidin-3-yl Intermediate
Reagents: : 3,3,3-trifluoropropylamine, sulfonyl chloride
Conditions: : Inert atmosphere, typically at room temperature
Reaction: : 3,3,3-trifluoropropylamine reacts with sulfonyl chloride to form the azetidin-3-yl intermediate
Step 3: Formation of the Final Compound
Reagents: : Phenoxymethyl intermediate, azetidin-3-yl intermediate, azide, alkyne
Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically under reflux
Reaction: : The two intermediates react with azide and alkyne under CuAAC conditions to form the final compound
Industrial Production Methods: Industrial production may involve optimization of reaction scales, solvent recycling, and continuous flow techniques to enhance yield and efficiency. Special care is taken to handle reactive intermediates and maintain stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions occur at the phenoxymethyl and triazole moieties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, sodium borohydride
Substitution Reagents: : Halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: : Derivatives with increased oxidation states, such as ketones or carboxylic acids
Reduction Products: : Hydrogenated derivatives
Substitution Products: : Substituted triazole and phenoxymethyl derivatives
Scientific Research Applications
Chemistry
Used as a ligand in metal-catalyzed reactions due to its triazole ring, enhancing catalyst stability and reactivity.
Biology
Potential use as a molecular probe in studying biological pathways due to its structural complexity and functional versatility.
Medicine
Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer properties, owing to its bioactive triazole ring.
Industry
Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The triazole ring interacts with biological macromolecules, potentially inhibiting key enzymes and disrupting cellular processes.
The sulfonyl group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.
Pathways involved may include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(phenoxymethyl)-1H-1,2,3-triazole: : Lacks the sulfonyl azetidinyl group, potentially reducing bioactivity.
1-(3-(trifluoropropyl)-1H-1,2,3-triazole: : Lacks the phenoxymethyl group, leading to different reactivity and applications.
4-(phenoxymethyl)-1-((3,3,3-trifluoropropyl)sulfonyl)-1H-1,2,3-triazole: : Similar but lacks the azetidinyl group.
Uniqueness: The combination of phenoxymethyl, sulfonyl azetidinyl, and triazole moieties in a single molecule is unique. This results in a versatile compound with applications in diverse fields, making it stand out among similar compounds.
And voilà! Dive into the intricacies of this compound. Let me know if there's something more specific you want to explore.
Properties
IUPAC Name |
4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQGRMWBWTNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

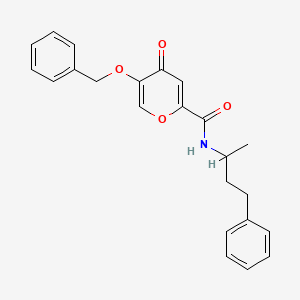
![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)
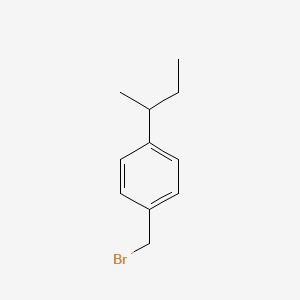
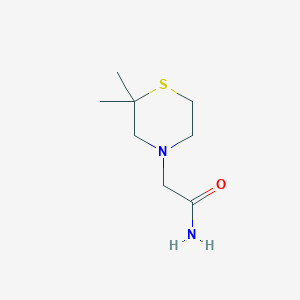
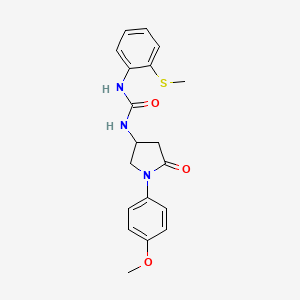
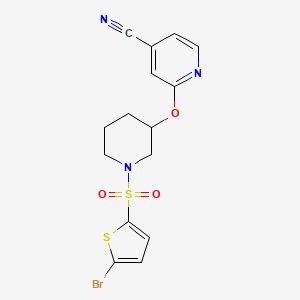


![N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide](/img/structure/B2430904.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
